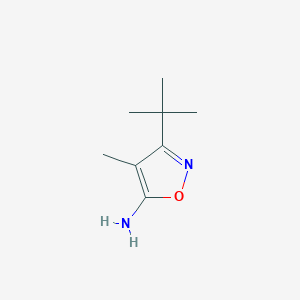

3-(tert-Butyl)-4-methylisoxazol-5-amine

Descripción general

Descripción

3-(tert-Butyl)-4-methylisoxazol-5-amine is an organic compound that features a tert-butyl group, a methyl group, and an isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The tert-butyl group is known for its steric bulk, which can influence the reactivity and properties of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-4-methylisoxazol-5-amine typically involves the formation of the isoxazole ring followed by the introduction of the tert-butyl and methyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of tert-butylhydroxylamine with a suitable β-keto ester can lead to the formation of the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which allow for efficient and controlled reactions

Análisis De Reacciones Químicas

Types of Reactions

3-(tert-Butyl)-4-methylisoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Synthesis of 3-(tert-Butyl)-4-methylisoxazol-5-amine

The synthesis of this compound typically involves the following steps:

- Formation of Isoxazole : The initial step involves the reaction of tert-butyl alcohol with a precursor compound under acidic conditions to form an isoxazolium salt. This is then treated with hydroxylamine to yield the desired amine .

- Purification Methods : Various purification methods have been developed to enhance the yield and purity of 3-amino-5-tert-butylisoxazole. For instance, a method involving distillation followed by recrystallization has been shown to produce high-purity compounds suitable for pharmaceutical applications .

Antimicrobial Properties

Research indicates that derivatives of isoxazole, including this compound, exhibit significant antimicrobial activity. For example, it has been utilized in the synthesis of sulfanilamide derivatives, which are known to combat bacterial infections such as those caused by E. coli and Streptococcus species . The compound's effectiveness can be attributed to its ability to inhibit bacterial growth by interfering with folate synthesis pathways.

Neuropharmacological Effects

Recent studies have highlighted the potential neuropharmacological applications of this compound. It has been identified as a potent antagonist at AMPA/kainate receptors, which are critical in mediating excitatory neurotransmission in the brain. Compounds with similar structures have demonstrated efficacy in suppressing seizures induced by various stimuli in animal models . This suggests a promising avenue for developing treatments for epilepsy and other neurological disorders.

Antibacterial Agents

The compound serves as an intermediate in the synthesis of antibacterial agents such as N'-(5-methyl-3-isoxazolyl) sulfanilamide. These agents are particularly effective against urinary tract infections and respiratory tract infections due to their broad-spectrum activity .

Central Nervous System Disorders

Given its role as an AMPA receptor antagonist, there is potential for this compound in treating conditions like Alzheimer’s disease and other neurodegenerative disorders where excitotoxicity plays a role . The modulation of synaptic transmission through AMPA receptor pathways could provide therapeutic benefits.

Mecanismo De Acción

The mechanism of action of 3-(tert-Butyl)-4-methylisoxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group can influence the binding affinity and specificity of the compound, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

tert-Butyl alcohol: A simple tertiary alcohol with various industrial applications.

tert-Butylhydroxytoluene: Used as an antioxidant in food and industrial products.

Uniqueness

3-(tert-Butyl)-4-methylisoxazol-5-amine is unique due to the presence of both the tert-butyl group and the isoxazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Actividad Biológica

3-(tert-Butyl)-4-methylisoxazol-5-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily linked to its role as a modulator of various kinases involved in cellular signaling pathways. Kinases are critical for regulating numerous cellular processes, including proliferation, differentiation, and apoptosis. The compound has been shown to interact with several receptor tyrosine kinases (RTKs), such as c-KIT and c-MET, which are implicated in various malignancies.

- c-KIT Modulation : The c-KIT receptor is crucial for hematopoiesis and is often mutated in cancers. Inhibition of c-KIT can lead to reduced proliferation of malignant cells . Studies indicate that this compound effectively inhibits c-KIT activity, thereby potentially serving as a therapeutic agent in treating cancers associated with this receptor.

- c-MET Signaling : The c-MET receptor is involved in tumor growth and metastasis. Inhibition of this pathway has been linked to decreased tumor progression . Research suggests that the compound may suppress c-MET signaling, further supporting its role in cancer therapy.

Research Findings

A series of studies have evaluated the pharmacological properties of this compound:

- Structure–Activity Relationship (SAR) : A study focused on the SAR around isoxazole derivatives highlighted that modifications at the C-4 and C-5 positions significantly influence biological activity. The findings indicated that certain derivatives exhibit enhanced potency against specific kinases .

- Cytotoxicity Studies : Research conducted on human promyelocytic leukemia cell lines demonstrated that this compound exhibits cytotoxic effects by inducing apoptosis and cell cycle arrest. Specifically, it was found to decrease Bcl-2 expression while increasing p21^WAF-1 levels, indicating its potential as an anticancer agent .

Case Studies

- In Vitro Analysis : An in vitro study assessed the effects of various isoxazole derivatives, including this compound, on human cancer cell lines. Results showed significant inhibition of cell growth at concentrations ranging from 86 to 755 μM, with notable differences in apoptotic markers between treated and control groups .

- Kinase Inhibition Assays : In a series of kinase inhibition assays, this compound demonstrated IC50 values indicative of its effectiveness against multiple kinases involved in oncogenic signaling pathways. For instance, it exhibited a competitive inhibition profile against c-KIT and c-MET, suggesting its utility in targeted cancer therapies .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound compared to other isoxazole derivatives:

| Compound | Target Kinase | IC50 (μM) | Mechanism of Action | Cytotoxicity (HL-60) |

|---|---|---|---|---|

| This compound | c-KIT | 100 | Inhibition of receptor autophosphorylation | Induces apoptosis |

| Isoxazole derivative A | c-MET | 75 | Competitive inhibition | Moderate cytotoxicity |

| Isoxazole derivative B | FLT3 | 50 | Allosteric modulation | Low cytotoxicity |

Propiedades

IUPAC Name |

3-tert-butyl-4-methyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-5-6(8(2,3)4)10-11-7(5)9/h9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZLQSDADZDFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101246848 | |

| Record name | 3-(1,1-Dimethylethyl)-4-methyl-5-isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120771-21-3 | |

| Record name | 3-(1,1-Dimethylethyl)-4-methyl-5-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120771-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Dimethylethyl)-4-methyl-5-isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.